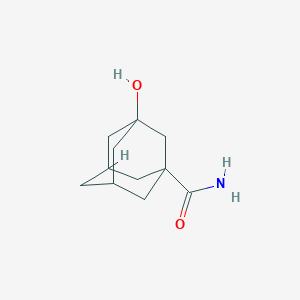

3-Hydroxyadamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxyadamantane-1-carboxamide is a chemical compound with the molecular formula C11H17NO2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is known for its unique properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyadamantane-1-carboxamide typically involves the reaction of adamantane derivatives with appropriate reagents. One common method is the catalytic synthesis of N-aryladamantane-1-carboxamides by reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine as a hydrogen chloride acceptor .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxyadamantane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

3-Hydroxyadamantane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.

Biology: The compound’s unique structure makes it useful in studying biological systems and interactions.

Industry: The compound is used in material science for developing new materials with enhanced properties.

Mécanisme D'action

The mechanism of action of 3-Hydroxyadamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Adamantane: The parent hydrocarbon structure, known for its stability and rigidity.

1,3-Dehydroadamantane: A derivative with double bonds, offering different reactivity and applications.

Adamantane-1-carboxylic acid: A precursor in the synthesis of various adamantane derivatives.

Uniqueness: 3-Hydroxyadamantane-1-carboxamide stands out due to its hydroxyl and carboxamide functional groups, which provide unique reactivity and interaction capabilities compared to other adamantane derivatives. This makes it particularly valuable in applications requiring specific chemical properties and stability.

Activité Biologique

3-Hydroxyadamantane-1-carboxamide, also referred to as 3-hydroxyadamantane-1-carboxylic acid, is a derivative of adamantane, a compound known for its unique three-dimensional structure and significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C11H15NO2

- Molecular Weight : Approximately 196.24 g/mol

- Physical Appearance : White crystalline solid

- Melting Point : 203–204 °C

The compound features both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, which contribute to its reactivity and biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

- Antiviral Activity : Compounds derived from adamantane structures have shown efficacy against various viruses, particularly influenza. They inhibit viral replication mechanisms, making them candidates for antiviral drug development .

- Mitochondrial Modulation : Studies have demonstrated that this compound can influence mitochondrial function, which is critical for cellular energy metabolism. This modulation can affect reactive oxygen species (ROS) production, potentially leading to cytotoxic effects in certain cellular models.

- Interaction with Cannabinoid Receptors : Preliminary studies suggest that this compound may interact with cannabinoid receptors (CB1 and CB2), which are involved in various physiological processes including pain modulation and immune response .

Antiviral Properties

The antiviral potential of this compound has been explored in several studies:

- Influenza Virus Inhibition : Research has shown that adamantane derivatives can inhibit the M2 ion channel of the influenza virus, thus preventing viral uncoating and subsequent replication.

Antioxidant Effects

The compound's ability to modulate ROS production suggests it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Urease Inhibition

In vitro assays have indicated that derivatives of this compound exhibit urease inhibition, which is relevant in treating infections caused by urease-producing bacteria such as Helicobacter pylori. The inhibition of urease can reduce ammonia production, thereby decreasing the pH and potentially limiting bacterial growth .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Propriétés

IUPAC Name |

3-hydroxyadamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJBRFXBZFKQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.